

Handling and storage guidelines for 4,4-Dimethylcyclohexanone

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Compound of Interest

Compound Name: 4,4-Dimethylcyclohexanone

Cat. No.: B1295358

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Technical Support Center: 4,4-Dimethylcyclohexanone

This technical support center provides essential guidelines for the handling, storage, and troubleshooting of **4,4-Dimethylcyclohexanone** in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with **4,4-Dimethylcyclohexanone**?

A1: **4,4-Dimethylcyclohexanone** is classified as a flammable solid and can cause serious eye irritation.[1] Inhalation of vapors may lead to respiratory irritation, dizziness, or headaches, while direct contact with skin or eyes can result in irritation and redness.[2]

Q2: What are the recommended personal protective equipment (PPE) when handling this compound?

A2: It is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[3] In poorly ventilated areas or when dealing with fine powders, a respirator with a suitable cartridge is also recommended.

Q3: Can **4,4-Dimethylcyclohexanone** be stored at room temperature?

A3: For long-term storage, it is recommended to store **4,4-Dimethylcyclohexanone** in a cool, dry, and well-ventilated area, preferably below 25°C (77°F).[2] It should be kept in a tightly sealed, light-resistant container.[2]

Q4: What materials are incompatible with **4,4-Dimethylcyclohexanone**?

A4: **4,4-Dimethylcyclohexanone** is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[2] Contact with these materials can lead to exothermic or decomposition reactions and should be avoided.[2]

Troubleshooting Guides

Reaction Troubleshooting

Q5: I am performing a reduction of **4,4-Dimethylcyclohexanone** to 4,4-dimethylcyclohexanol using sodium borohydride (NaBH_4), but the reaction is sluggish or incomplete. What could be the issue?

A5: Several factors could contribute to an incomplete reduction reaction:

- **Reagent Quality:** Ensure the sodium borohydride is fresh and has been stored under dry conditions. NaBH_4 can degrade upon exposure to moisture.
- **Solvent:** While protic solvents like ethanol or methanol are commonly used for NaBH_4 reductions, ensure the solvent is anhydrous if the reaction is particularly sensitive. The presence of excessive water can quench the reducing agent.
- **Temperature:** While NaBH_4 reductions are often carried out at room temperature, gentle heating might be necessary to drive the reaction to completion. However, be cautious as higher temperatures can sometimes lead to side reactions.
- **Stoichiometry:** A molar excess of NaBH_4 is typically required. You may need to increase the equivalents of the reducing agent.

Q6: My reduction of **4,4-Dimethylcyclohexanone** with lithium aluminum hydride (LiAlH_4) resulted in a complex mixture of products. What went wrong?

A6: Lithium aluminum hydride is a very strong and non-selective reducing agent.[4]

- **Exclusion of Water:** LiAlH_4 reacts violently with water and other protic solvents.[4][5] The reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., diethyl ether, THF). Any moisture will quench the reagent and can lead to side reactions.
- **Reaction Quenching:** The work-up procedure is critical. The reaction mixture must be carefully quenched at a low temperature (e.g., 0°C) by the slow, dropwise addition of a quenching agent like ethyl acetate, followed by water or a dilute acid.[6] Improper quenching can lead to the formation of byproducts.

Q7: I am attempting to synthesize **4,4-dimethylcyclohexanone** oxime, but the yield is low. How can I improve it?

A7: Low yields in oximation reactions can often be attributed to the following:

- **pH Control:** The reaction of a ketone with hydroxylamine is pH-dependent. The reaction is typically carried out in the presence of a base, such as sodium carbonate or sodium acetate, to neutralize the HCl released from hydroxylamine hydrochloride and maintain an optimal pH for the reaction.[3][7]
- **Reaction Time and Temperature:** Ensure the reaction has been allowed to proceed for a sufficient amount of time. Gentle heating or refluxing the reaction mixture can often improve the reaction rate and yield.[3][7]
- **Product Isolation:** The oxime product may have some solubility in the aqueous layer during work-up. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[3][7]

Purification Troubleshooting

Q8: I am having difficulty purifying **4,4-Dimethylcyclohexanone** by column chromatography. What are some common issues?

A8: **4,4-Dimethylcyclohexanone** is a relatively non-polar compound.

- **Solvent System:** A common issue is using a solvent system that is too polar, causing the compound to elute too quickly with poor separation. Start with a non-polar solvent like

hexane or petroleum ether and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or diethyl ether.

- Visualization: As **4,4-Dimethylcyclohexanone** is a ketone, it can be visualized on a TLC plate using a potassium permanganate stain or a 2,4-dinitrophenylhydrazine (DNP) stain.

Quantitative Data Summary

Property	Value	Source
Physical State	White to almost white powder or crystal	[8]
Melting Point	41-45 °C (106-113 °F)	[1]
Boiling Point	170.6 ± 8.0 °C at 760 mmHg	[9]
Flash Point	58 °C (136.4 °F) - closed cup	[1]
Solubility	Soluble in organic solvents such as dichloromethane, ethyl acetate, dimethyl sulfoxide, and chloroform; poor solubility in water.	[9]

Experimental Protocols

Synthesis of **4,4-Dimethylcyclohexanone** Oxime

This protocol describes a common method for the synthesis of **4,4-dimethylcyclohexanone** oxime from **4,4-Dimethylcyclohexanone**.^{[3][7]}

Materials:

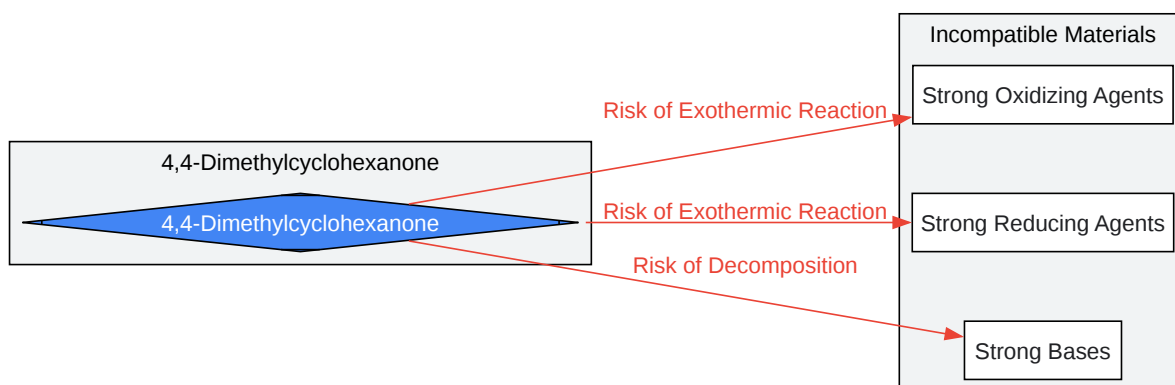
- **4,4-Dimethylcyclohexanone**
- Hydroxylamine hydrochloride (NH₂OH·HCl)
- Sodium carbonate (Na₂CO₃)

- Ethanol
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

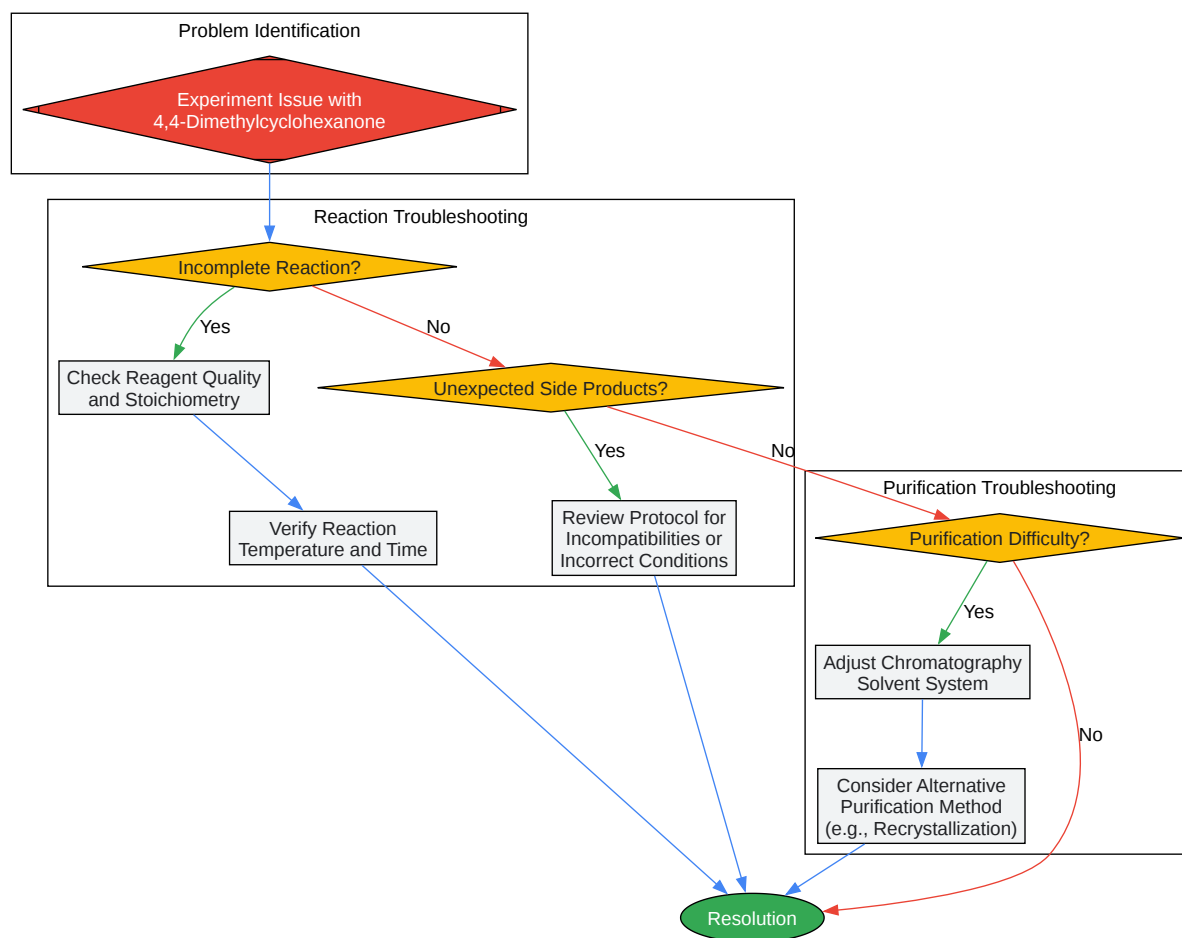
- In a round-bottom flask, dissolve hydroxylamine hydrochloride in a mixture of water and ethanol.
- Add **4,4-Dimethylcyclohexanone** to the solution.
- Prepare a solution of sodium carbonate in water and add it dropwise to the reaction mixture over approximately 20 minutes.
- Heat the reaction mixture to reflux and maintain this temperature for about 3 hours.
- After reflux, remove the ethanol from the mixture via rotary evaporation.
- Extract the remaining aqueous residue multiple times with ethyl acetate.
- Combine the organic layers and wash them sequentially with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude **4,4-dimethylcyclohexanone** oxime. The product can be further purified by recrystallization.

Visualizations



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Caption: Chemical incompatibilities of **4,4-Dimethylcyclohexanone**.



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Caption: General troubleshooting workflow for experiments.

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